Anthraquinone-2,3-dicarboxylic Acid

Catalog No.
S613094
CAS No.
27485-15-0
M.F
C16H8O6
M. Wt
296.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthraquinone-2,3-dicarboxylic Acid

CAS Number

27485-15-0

Product Name

Anthraquinone-2,3-dicarboxylic Acid

IUPAC Name

9,10-dioxoanthracene-2,3-dicarboxylic acid

Molecular Formula

C16H8O6

Molecular Weight

296.23 g/mol

InChI

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22)

InChI Key

PSHVQIKBLXBIQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O

Synonyms

9,10-Dihydro-9,10-dioxo-2,3-anthracenedicarboxylic Acid; Anthraquinone-2,3-dicarboxylic Acid;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O

The exact mass of the compound Anthraquinone-2,3-dicarboxylic Acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

Anthraquinone-2,3-dicarboxylic acid (2,3-ADCA) is an organic compound synthesized through various methods, with research exploring different approaches and their efficiency. One study described its synthesis via the oxidation of phthalic anhydride with chromic acid, highlighting the reaction conditions and product characterization using techniques like infrared spectroscopy and nuclear magnetic resonance (NMR) []. Another study compared different synthetic routes, evaluating factors like yield, reaction time, and cost-effectiveness [].

Applications in Material Science:

Research explores the potential of 2,3-ADCA in the development of functional materials. Its rigid structure and multiple carboxylic acid groups make it a promising candidate for applications like:

  • Metal-organic frameworks (MOFs): Studies investigate the use of 2,3-ADCA as a linker molecule in MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis [].
  • Organic semiconductors: 2,3-ADCA can be incorporated into the design of organic semiconductors, which are materials that exhibit both semiconducting and organic properties, finding use in organic light-emitting diodes (OLEDs) and transistors [].

Biological Activities:

Studies have explored the potential biological activities of 2,3-ADCA, although research in this area is still ongoing. Some initial findings suggest:

  • Antimicrobial activity: Certain studies have reported the potential antimicrobial activity of 2,3-ADCA against various bacterial and fungal strains []. However, further investigation is needed to understand the mechanisms and efficacy of this activity.
  • Enzyme inhibition: Research suggests that 2,3-ADCA might act as an inhibitor for specific enzymes, potentially impacting certain biological processes []. However, more research is required to fully understand its inhibitory effects and potential applications.

Anthraquinone-2,3-dicarboxylic acid is an organic compound characterized by its anthraquinone backbone with two carboxylic acid groups at the 2 and 3 positions. Its chemical formula is C16H10O6C_{16}H_{10}O_{6} and it is known for its vibrant color and potential applications in various fields, including materials science and biochemistry. The compound appears as a crystalline solid and is soluble in polar solvents.

Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Reduction: The compound can be reduced to anthraquinone-2,3-diol using reducing agents such as lithium aluminum hydride.
  • Metal Coordination: It can form coordination complexes with metals like zinc and manganese, leading to the synthesis of metal-organic frameworks which exhibit interesting properties for applications in catalysis and energy storage .

Research indicates that anthraquinone derivatives, including anthraquinone-2,3-dicarboxylic acid, exhibit significant biological activities:

  • Antimicrobial Properties: Some studies have shown that anthraquinones possess antimicrobial activity against various pathogens.
  • Antioxidant Activity: These compounds may act as antioxidants, scavenging free radicals and potentially reducing oxidative stress in biological systems.
  • Enzyme Interaction: Anthraquinone-2,3-dicarboxylic acid has been investigated as an electron shuttle in enzymatic reactions, enhancing the activity of enzymes like horseradish peroxidase by facilitating electron transfer .

Various methods exist for synthesizing anthraquinone-2,3-dicarboxylic acid:

  • From Anthraquinone: Starting from anthraquinone, carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
  • Via Benzophenone Derivatives: It can also be synthesized from benzophenone derivatives through a series of reactions involving oxidation and carboxylation .
  • Hydrothermal Methods: Recent studies have demonstrated the synthesis of metal-organic frameworks containing this compound using hydrothermal techniques, which allow for the formation of structured materials with specific properties .

Interaction studies have shown that anthraquinone-2,3-dicarboxylic acid can effectively interact with various biological molecules. For instance:

  • It has been used as a mediator in enzyme-catalyzed reactions, enhancing the efficiency of electron transfer.
  • Studies indicate that its coordination with metals can alter the properties of the resulting complexes, making them suitable for specific applications in catalysis and material science .

Anthraquinone-2,3-dicarboxylic acid shares structural similarities with other anthraquinones but exhibits unique properties due to its specific functional groups. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
AnthraquinoneC14H8O2C_{14}H_{8}O_{2}Basic structure without carboxyl groups
Anthraquinone-1,5-dicarboxylic acidC14H8O4C_{14}H_{8}O_{4}Carboxyl groups at different positions
Anthraquinone-2-carboxylic acidC15H10O3C_{15}H_{10}O_{3}One carboxyl group; used as an electron mediator

The uniqueness of anthraquinone-2,3-dicarboxylic acid lies in its dual carboxylate functionality which enhances its solubility and reactivity compared to other anthraquinones.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Anthraquinone-2,3-dicarboxylic Acid

Dates

Last modified: 08-15-2023

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